Calycopterin

Catalog No.
S638802
CAS No.
481-52-7
M.F
C19H18O8
M. Wt
374.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calycopterin

CAS Number

481-52-7

Product Name

Calycopterin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3,6,7,8-tetramethoxychromen-4-one

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C19H18O8/c1-23-16-12(21)11-13(22)17(24-2)19(26-4)18(25-3)15(11)27-14(16)9-5-7-10(20)8-6-9/h5-8,20,22H,1-4H3

InChI Key

PIUSRRUXGNYCSS-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)OC

Synonyms

calycopterin

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)OC

Antitumor and Antiproliferative Effects

Several studies have demonstrated the antitumor and antiproliferative properties of calycopterin against various cancer cell lines. For instance, research published in the journal Phytotherapy Research [] found that calycopterin induced apoptosis (programmed cell death) in human hepatoblastoma (liver cancer) cells by affecting cell cycle progression and causing mitochondrial dysfunction. Additionally, a study published in BMC Complementary and Alternative Medicine [] reported that calycopterin exhibited antiproliferative effects against human prostate cancer cells, suggesting its potential as a therapeutic agent.

Calycopterin is a naturally occurring flavonoid, specifically classified as a tetramethoxy flavone. It is primarily isolated from various plant species, including Marcetia latifolia and Dracocephalum kotschyi. The compound is characterized by its complex chemical structure, which includes multiple methoxy groups that contribute to its unique properties and biological activities. The chemical formula of calycopterin is C₁₅H₁₄O₇, and its structure features a fused benzene ring system typical of flavonoids, which plays a crucial role in its reactivity and biological interactions .

Calycopterin's anti-cancer properties are linked to its ability to induce apoptosis (programmed cell death) in cancer cells. Studies suggest it might disrupt specific signaling pathways crucial for cancer cell growth and survival []. However, the exact mechanism requires further investigation.

  • Toxicity: Information on calycopterin's specific toxicity is limited. However, as a natural product, it's crucial to handle it with care following general laboratory safety protocols.
  • Flammability & Reactivity: Data on flammability and reactivity of calycopterin is currently unavailable.
That are typical for flavonoids. These include:

  • Methylation Reactions: The presence of hydroxyl groups allows for methylation, which can modify the compound's solubility and biological activity.
  • Oxidation: Calycopterin can be oxidized to form various derivatives, which may exhibit different pharmacological properties.
  • Condensation Reactions: It can participate in Mannich reactions, leading to the synthesis of N-containing flavonoids, enhancing its potential as a precursor for pharmaceutical compounds .

Calycopterin exhibits significant biological activities, particularly in the field of oncology. Research has demonstrated that calycopterin induces apoptosis in various cancer cell lines, including liver (HepG2), prostate, colon, gastric, and osteosarcoma cells. This apoptotic effect is mediated through pathways involving reactive oxygen species (ROS) production and modulation of key signaling pathways such as PI3K/Akt and MAPK . Additionally, calycopterin has shown antibacterial properties by inhibiting the production of pyocyanin in Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Calycopterin can be synthesized through several methods:

  • Natural Extraction: It is primarily obtained from plant sources like Dracocephalum kotschyi and Marcetia latifolia through extraction techniques involving solvents such as ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis methods include the use of condensation reactions and methylation processes to create derivatives of calycopterin or related compounds. For instance, the Mannich reaction has been employed to synthesize antiproliferative flavones from calycopterin .

Calycopterin shares structural similarities with several other flavonoids. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
QuercetinFlavonolKnown for its strong antioxidant properties
LuteolinFlavoneExhibits anti-inflammatory effects
ApigeninFlavonePotent anti-cancer activity similar to calycopterin
RutinFlavonoid GlycosideHas additional sugar moiety affecting solubility

Calycopterin's uniqueness lies in its specific methoxy substitutions which enhance its bioactivity compared to these similar compounds. Its potent apoptotic effects on cancer cells distinguish it within the flavonoid class, making it a focal point for further pharmacological studies .

XLogP3

3.1

UNII

8794DO3YB5

Wikipedia

Calycopterin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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